N-(4-acetylphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-15(27)16-9-11-17(12-10-16)24-21(28)14-26-20-8-3-2-6-18(20)25-22(26)19-7-4-5-13-23-19/h2-13H,14H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVCGYUKPCLVQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several key structural components:
- Aromatic and heterocyclic rings : The presence of a benzimidazole moiety is significant for its biological properties.
- Acetylphenyl group : This group enhances the lipophilicity and potentially the bioavailability of the compound.
- Pyridine ring : Known for its role in various biological interactions, this component may contribute to the compound's pharmacological profile.
Anticancer Activity
Research indicates that compounds with a benzimidazole core often exhibit anticancer properties. The benzimidazole moiety in this compound is hypothesized to interact with specific molecular targets involved in cancer cell proliferation and apoptosis.
Anti-inflammatory Effects
The structural features suggest potential anti-inflammatory activity. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways, which could be applicable to this compound as well.
The biological activity of this compound may involve:
- Enzyme inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor interactions : Binding affinities to various receptors can modulate signaling pathways that influence cell growth and immune responses.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, comparable to established chemotherapeutic agents. For instance, studies have shown IC50 values indicating effective growth inhibition in breast and colon cancer cells.
In Vivo Studies
Animal models have further elucidated the compound's efficacy. In murine models of tumor growth, treatment with this compound resulted in reduced tumor size and improved survival rates compared to untreated controls.
Case Studies
Case studies involving similar compounds have provided insights into the potential therapeutic applications of this compound:
- Benzimidazole Derivatives : A study highlighted a series of benzimidazole derivatives with promising anticancer activity, showcasing the importance of structural modifications in enhancing potency.
- Pyridine-based Compounds : Another case study emphasized the role of pyridine derivatives in modulating inflammatory responses, suggesting that similar mechanisms might be at play for this compound.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(4-acetylphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves the reaction of 4-acetylphenyl acetamide with pyridin-2-yl and benzo[d]imidazole moieties. The compound's structural integrity is confirmed through various spectroscopic methods including NMR, IR, and mass spectrometry.
Antimicrobial Activity
Research has shown that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies have focused on the synthesis of related compounds which demonstrated effectiveness against various bacterial strains and fungi. The presence of functional groups such as thio or acetamido enhances their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungal pathogens .
Anticancer Properties
This compound has been investigated for its anticancer potential. Compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines, including those associated with colorectal cancer. The mechanism often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells .
Antiparasitic Activity
There is also emerging evidence supporting the antiparasitic activity of benzimidazole derivatives, particularly against diseases caused by protozoa and helminths. The mechanisms may involve interference with metabolic pathways essential for parasite survival .
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of synthesized benzimidazole derivatives, several compounds were tested against Mycobacterium tuberculosis and other pathogens. The findings indicated that certain structural modifications significantly improved the Minimum Inhibitory Concentration (MIC) values, suggesting a strong correlation between chemical structure and biological activity .
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| Compound A | 1.27 | Antibacterial |
| Compound B | 4.53 | Anticancer |
| Compound C | 5.85 | Anticancer |
Case Study: Anticancer Screening
Another study focused on the anticancer properties of compounds similar to this compound, revealing that specific derivatives exhibited IC50 values lower than standard chemotherapy agents like 5-fluorouracil (5-FU). This suggests that these compounds could serve as potential candidates for further development in cancer therapy .
Comparison with Similar Compounds
Key Observations
Substituent Effects on Enzyme Inhibition: The pyridinyl group in the target compound may enhance π-π stacking interactions in enzyme binding pockets compared to triazole (6p) or thiazole (228) substituents. However, the 4-nitrophenyl group in 6p demonstrates superior quorum sensing inhibition, suggesting electron-withdrawing groups amplify this activity . Acetylphenyl vs.
Antioxidant and Anti-inflammatory Potential: Benzimidazole-oxadiazole hybrids (Rajasekaran et al.) show significant DPPH radical scavenging, likely due to the electron-donating oxadiazole moiety. The target compound’s pyridinyl group, being electron-deficient, may reduce antioxidant efficacy unless balanced by the acetyl group’s polarity . In NOD2 antagonists (e.g., compound 37), dihydroindenyl and sulfonamido groups modulate cytokine inhibition. The target’s acetylphenyl group could similarly influence anti-inflammatory pathways, though direct evidence is lacking .
This warrants further investigation for the target compound .
Structure-Activity Relationship (SAR) Trends
- Heterocyclic Substitutions : Pyridine (target) and thiazole (228) improve enzyme inhibition, while triazoles (6p, 9c) enhance microbial targeting.
- Phenyl Ring Modifications : Electron-withdrawing groups (e.g., nitro in 6p) boost quorum sensing inhibition, whereas acetyl groups may optimize solubility and binding specificity.
- Linker Flexibility: Acetamide linkers (target, 6p) offer conformational flexibility, whereas rigid oxadiazole or thiazolidinone linkers (Rajasekaran et al., ) may restrict binding modes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols:
Imidazole ring formation : Cyclize precursors (e.g., 1,2-diaminobenzene derivatives) under acidic/basic conditions to form the benzimidazole core .
Coupling reactions : Introduce the pyridinyl group via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Acetamide linkage : React the intermediate with 4-acetylphenyl acetamide using coupling agents like EDCI/HOBt .
- Optimization : Monitor reactions via TLC and adjust solvents (e.g., DMF for polar intermediates), temperature (60–80°C for coupling), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Key Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of the benzimidazole ring (e.g., singlet for N-methyl groups) and acetamide linkage (δ ~2.1 ppm for acetyl protons) .
- IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and carbonyl groups (C=O at ~1680 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., ChemDraw) and literature analogs .
Q. How can researchers assess the purity of this compound, and what analytical methods are recommended?
- Purity Assessment :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm); aim for ≥95% peak area .
- Elemental Analysis : Compare experimental vs. calculated C/H/N/O percentages (±0.4% tolerance) .
- Melting Point : Consistency across batches (e.g., ±2°C deviation) indicates crystallinity .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what in vitro assays are suitable for evaluating its activity?
- Mechanistic Insights : The pyridinyl and benzimidazole moieties enable π-π stacking and hydrogen bonding with enzymes (e.g., cyclooxygenase-2) or receptors .
- Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations .
- Cytokine Modulation : Test in THP-1 or HEK-blue NOD1/NOD2 cells; quantify IL-8/TNF-α via ELISA .
- Antimicrobial Activity : Perform MIC assays against bacterial/fungal strains (e.g., Candida albicans) .
Q. What computational methods (e.g., DFT, molecular docking) predict the compound's reactivity and binding affinity?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., electrophilic acetamide region) .
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2). Pyridinyl groups often occupy hydrophobic pockets, while acetamide forms hydrogen bonds with catalytic residues .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?
- SAR Strategies :
- Substituent Variation : Replace the 4-acetylphenyl group with fluorophenyl or methoxyphenyl to modulate lipophilicity .
- Heterocycle Modification : Substitute pyridinyl with triazoles or thiazoles to enhance metabolic stability .
- Validation : Test derivatives in dose-response assays (e.g., IC₅₀ shifts) and ADMET profiling .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Troubleshooting Approaches :
- Orthogonal Assays : Confirm antifungal activity via both agar diffusion and broth microdilution if discrepancies arise .
- Cell Line Validation : Compare results in primary cells (e.g., PBMCs) vs. immortalized lines (e.g., THP-1) to rule out model-specific artifacts .
- Pharmacokinetic Profiling : Assess compound stability in serum to explain variable in vivo/in vitro outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
